molecular formula C12H13ClN2O4 B2485017 4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid CAS No. 1396963-68-0

4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid

Cat. No. B2485017
CAS RN: 1396963-68-0
M. Wt: 284.7
InChI Key: GCDAAHJGEVACOC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Spectral Data : The compound exhibits characteristic peaks in its FTIR and NMR spectra .

Scientific Research Applications

Antibacterial Activity

Originally reported in 1957, this compound was explored for its potential antibacterial activity . Researchers have examined its effects against bacterial strains, aiming to understand its mechanism of action and potential therapeutic applications.

Inhibition of Sunflower Seedling Development

Studies have investigated the impact of this compound on sunflower seedling development . By analyzing its effects on plant growth, researchers aim to uncover insights into its biological activity and potential agricultural applications.

Antinociceptive Properties

The compound has been evaluated for its antinociceptive properties . Researchers explore its ability to reduce pain perception, which could have implications for pain management and drug development.

Synthesis of Bis-Pyrazolo-1,4-dihydro-pyridines

4-[(4-chlorophenyl)carbamoyl]butanoic acid and related derivatives serve as intermediates in reactions leading to the synthesis of bis-pyrazolo-1,4-dihydro-pyridines . These heterocyclic compounds have diverse applications, including pharmaceuticals and materials science.

2,2’-(N-Phenylpiperidine-2,6-diylidene)dimalononitriles

Researchers have employed this compound as an intermediate in reactions leading to the synthesis of 2,2’-(N-phenylpiperidine-2,6-diylidene)dimalononitriles . These compounds have potential applications in medicinal chemistry and materials science.

Crystallographic Characterization

The X-ray crystal structure determination of 4-[(4-chlorophenyl)carbamoyl]butanoic acid has been described, revealing its molecular arrangement and bonding patterns . Understanding its crystal structure informs further studies and potential applications.

Safety And Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5-amino-2-[(4-chlorobenzoyl)amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4/c13-8-3-1-7(2-4-8)11(17)15-9(12(18)19)5-6-10(14)16/h1-4,9H,5-6H2,(H2,14,16)(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDAAHJGEVACOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831276
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid

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